Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Tert-butyl 4-(bromomethyl)bicyclo[211]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include a bicyclo[211]hexane core
Preparation Methods
The synthesis of tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry. One efficient and modular approach to prepare 1,2-disubstituted bicyclo[2.1.1]hexane modules is through [2 + 2] cycloaddition reactions . This method allows for the creation of new building blocks that can be further derivatized through various transformations . Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclo[2.1.1]hexane core can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with different biological pathways. The bicyclo[2.1.1]hexane core provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds also feature a bicyclic core but with a different ring structure.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a similar bicyclic structure but with different ring sizes and substituents.
The uniqueness of tert-butyl 4-(bromomethyl)bicyclo[211]hexane-1-carboxylate lies in its specific bicyclo[21
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2/c1-10(2,3)15-9(14)12-5-4-11(6-12,7-12)8-13/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMGNRZIQKXKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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